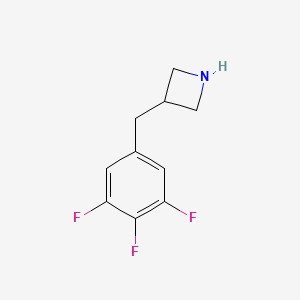
3-(3,4,5-Trifluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is an organic compound with the molecular formula C10H10F3N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluoromethyl-substituted phenyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-trifluorophenyl)methyl]azetidine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4,5-Trifluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.
Aplicaciones Científicas De Investigación
3-[(3,4,5-Trifluorophenyl)methyl]azetidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(3,4,5-trifluorophenyl)methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl-substituted phenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trifluoroaniline: A related compound with similar trifluoromethyl substitution on the phenyl ring, used in the synthesis of various organic molecules.
3-(Trifluoromethyl)pyrazole: Another trifluoromethyl-substituted compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[(3,4,5-Trifluorophenyl)methyl]azetidine is unique due to its azetidine ring structure combined with the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
3-[(3,4,5-trifluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2 |
Clave InChI |
NUIQFWRHEBIBDO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



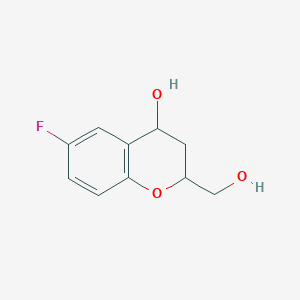


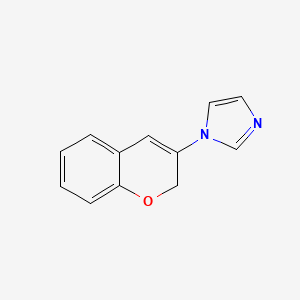
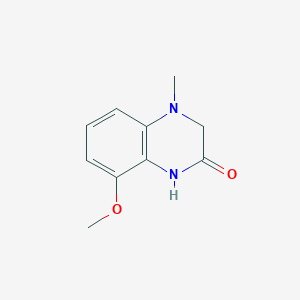
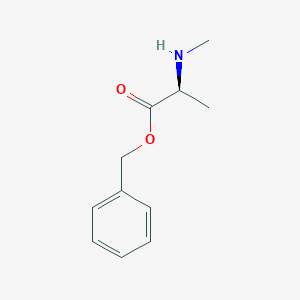




![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)

![5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11901498.png)
